molecular formula C15H20BFO3 B1447107 1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one CAS No. 1648906-43-7

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one

Cat. No. B1447107
M. Wt: 278.13 g/mol
InChI Key: QWXZULNAXHCLDK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one, also known as 4-Fluoro-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-boronic acid pinacol ester (FMBPE), is a small molecule organic compound that is of interest in the fields of organic synthesis, medicinal chemistry, and chemical biology. FMBPE is an important building block in the synthesis of a variety of biologically active compounds and has been used in a range of scientific research applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been synthesized through a three-step substitution reaction, and its structure has been confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) has been applied to predict the molecular structures, which showed consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Crystallographic and Conformational Analyses

  • Detailed crystallographic and conformational analyses have been conducted on this compound, including molecular electrostatic potential and frontier molecular orbital investigations, which revealed various physicochemical properties (Huang et al., 2021).

DFT Studies for Molecular Structure

  • DFT studies have been used to calculate the molecular structure of derivatives of this compound, providing insights into their chemical and physical properties (Liao et al., 2022).

Applications in Boron Chemistry

  • The compound features in the preparation of boronated phosphonium salts, which have applications in various fields including in vitro cytotoxicity and cellular uptake studies (Morrison et al., 2010).

Use in Fluorescent Probes

  • It has been utilized in the development of a novel near-infrared fluorescence off-on probe for applications like benzoyl peroxide detection in real samples and fluorescence imaging in living cells and zebrafish (Tian et al., 2017).

Contribution to Organic Synthesis

  • Its derivatives have been synthesized and characterized, contributing to advancements in organic synthesis and structural analysis (Li & Wang, 2016).

Molecular Structure Optimization

  • The compound's derivatives have been studied using DFT calculations for comparative analysis of spectroscopic data, geometrical parameters, and molecular structure optimization (Wu et al., 2021).

Antimicrobial Activity

  • Related compounds have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of derivatives of this compound in biological applications (Nagamani et al., 2018).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)10-9-13(18)11-5-7-12(17)8-6-11/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZULNAXHCLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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